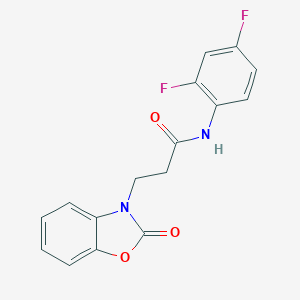![molecular formula C20H14N2O5 B352659 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 265109-10-2](/img/structure/B352659.png)
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Vue d'ensemble
Description
The compound “2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” is a chemical compound with potential biological activity . The exact properties and applications of this compound may vary depending on its specific structure and the context in which it is used.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a related compound, “2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile”, has been synthesized and its crystal structure has been determined from single crystal X-ray diffraction data .
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. The crystal structure of a related compound has been determined using single crystal X-ray diffraction . This provides valuable information about the arrangement of atoms in the molecule and the nature of the chemical bonds.
Applications De Recherche Scientifique
Electrocatalytic Synthesis : A study by Vafajoo et al. (2014) described an efficient procedure for synthesizing 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives using electrocatalytic multicomponent chain transformation. This method yields excellent results under neutral and mild conditions, highlighting its potential for synthesis in the laboratory setting (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
X-Ray Crystallography : Sharma et al. (2015) conducted X-ray diffraction studies on carbonitrile compounds related to 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. Their research provides valuable insights into the crystal structures of these compounds, contributing to the understanding of their physical and chemical properties (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).
Synthesis of Derivatives : Mohammed et al. (2015) and Mohammed (2017) explored the synthesis of new fused and non-fused chromene derivatives from 2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. These studies contribute to expanding the range of chromene derivatives and exploring their potential applications (Mohammed, Al-Bayati, & Attallah, 2015); (Mohammed, 2017).
Anti-HIV Activity : Research by Al-Masoudi et al. (2013) indicated that derivatives of 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile showed inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, suggesting potential applications in antiviral therapy (Al-Masoudi, Mohammed, Hamdy, Akrawi, Eleya, Spannenberg, Pannecouque, & Langer, 2013).
Anticancer Activity : El-Agrody et al. (2020) discovered that certain 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives exhibit significant anticancer activity. They induce cell cycle arrest and apoptosis in various cancer cell lines, presenting potential for development as cancer therapeutics (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).
DNA Binding and Antioxidant Activity : Farajzadeh Dehkordi et al. (2015) studied a pyranochromene derivative's DNA binding properties and antioxidant activity. Their findings suggest potential applications in molecular biology and as antioxidant agents (Farajzadeh Dehkordi, Dehghan, Mahdavi, & Hosseinpour Feizi, 2015).
Propriétés
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-25-15-8-10(6-7-13(15)23)16-12(9-21)19(22)27-18-11-4-2-3-5-14(11)26-20(24)17(16)18/h2-8,16,23H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDMKTHUGMFLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B352581.png)
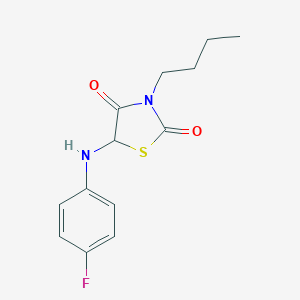

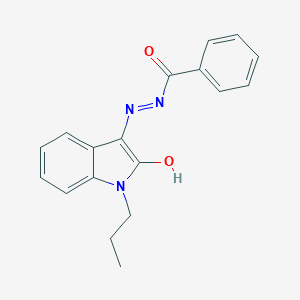
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B352637.png)
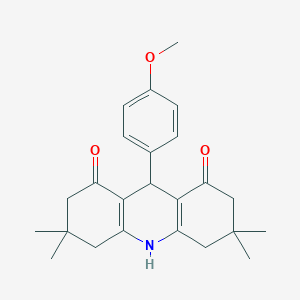
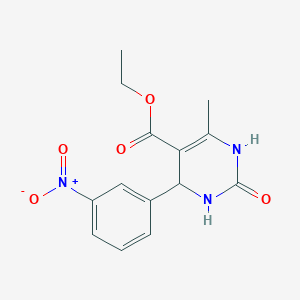

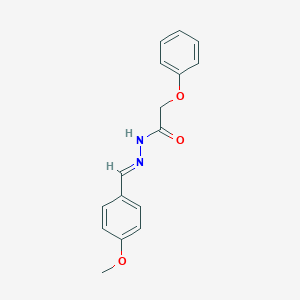

![2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352648.png)
